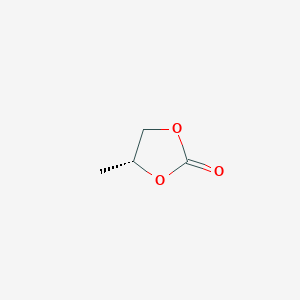
5,6-Dichlorobenzimidazol-ribosid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on transcription elongation and its potential as a tool for understanding gene expression.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
The primary target of 5,6-Dichlorobenzimidazole riboside (DRB) is casein kinase II . Casein kinase II is an enzyme known for its role in cell division and growth . It also inhibits several carboxyl-terminal domain kinases, including cell cycle-dependent kinases (CDKs) .
Mode of Action
DRB acts as a potent, ATP-competitive, and specific inhibitor of casein kinase II . It inhibits the enzyme by competing with ATP, the energy currency of the cell . This inhibition leads to a halt in mRNA synthesis . It achieves this by phosphorylating the C-terminal domain of RNA polymerase II, rendering it inactive .
Biochemical Pathways
DRB affects several biochemical pathways. It interferes with the DNA topoisomerase II pathway , which is crucial for DNA replication and transcription. It also impacts the insulin-stimulated nuclear and cytosolic p70S6 kinase pathway in CHO cells . Furthermore, it has been shown to inhibit RNA polymerase II transcription, which may be dependent on casein kinase II .
Result of Action
The inhibition of casein kinase II and other kinases by DRB leads to a variety of cellular effects. It halts mRNA synthesis, which can slow or stop cell growth . It also has antitumor activity and can induce apoptosis , which is the process of programmed cell death. This makes it a potential therapeutic agent in cancer treatment .
Biochemische Analyse
Biochemical Properties
5,6-Dichlorobenzimidazole riboside interacts with several enzymes, including casein kinase II and cell cycle-dependent kinases (CDKs) . It inhibits these enzymes, thereby affecting various biochemical reactions within the cell .
Cellular Effects
5,6-Dichlorobenzimidazole riboside has significant effects on various types of cells and cellular processes. It can inhibit RNA polymerase II transcription, which can trigger p53-dependent apoptosis of human colon adenocarcinoma cells . It has also been shown to have antitumor activity .
Molecular Mechanism
The molecular mechanism of action of 5,6-Dichlorobenzimidazole riboside involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It inhibits several carboxyl-terminal domain kinases, including casein kinase II and CDKs . This inhibition affects the phosphorylation of the C-terminal domains of RNA polymerase II, making it inactive .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole typically involves the reaction of 5,6-dichlorobenzimidazole with a ribofuranosyl donor under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperature, pH, and solvent choice to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dichlorobenzimidazole riboside: Another nucleoside analog with similar inhibitory effects on RNA Polymerase II.
Casein Kinase II Inhibitor VII: A potent inhibitor of casein kinase II, which also affects transcription processes.
Uniqueness
5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole is unique due to its specific inhibition of transcription elongation by RNA Polymerase II and its ability to induce apoptosis in cancer cells. This makes it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-(5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O4/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-11(19)10(18)9(3-17)20-12/h1-2,4,9-12,17-19H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSQDZXAVJRBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53-85-0 | |
| Record name | MLS003171503 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


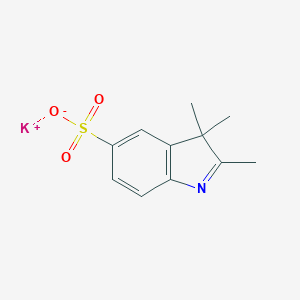

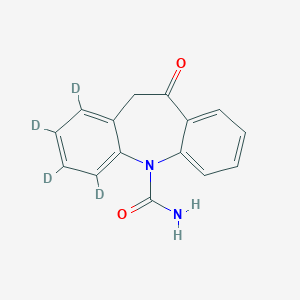
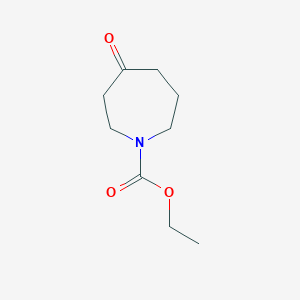
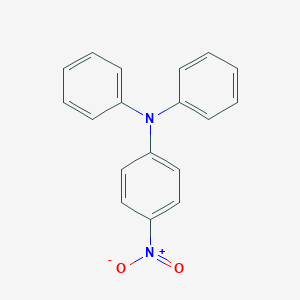
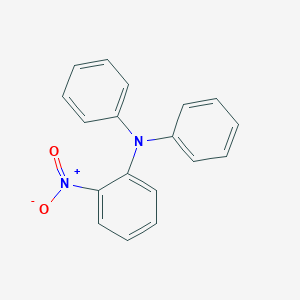

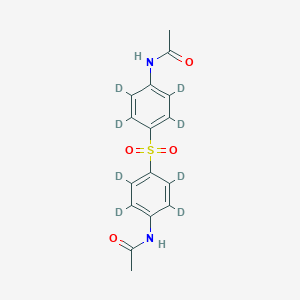


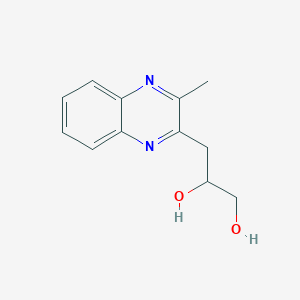

![(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B16676.png)
